2-(cyclopropylcarbonyl)-3-phenyl-5(2H)-isoxazolone
Overview
Description
The compound “2-(cyclopropylcarbonyl)-3-phenyl-5(2H)-isoxazolone” contains several functional groups. The cyclopropyl group is a three-membered carbon ring, which is known to be highly strained and reactive . The carbonyl group (C=O) is a polar functional group that is often involved in chemical reactions . The phenyl group is a six-membered carbon ring (benzene) minus one hydrogen, contributing to the compound’s aromaticity. Isoxazolone is a heterocyclic compound containing an oxygen, a nitrogen, and a carbonyl group, which could contribute to the compound’s reactivity and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the properties of its functional groups. The cyclopropyl group is highly strained due to its small bond angles . The carbonyl group is polar, with the oxygen atom pulling electron density away from the carbon atom . The phenyl group is planar and conjugated, contributing to the compound’s potential stability and aromaticity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The cyclopropyl group is known to be highly reactive due to ring strain . The carbonyl group is often involved in nucleophilic addition reactions . The isoxazolone ring might undergo reactions at the carbonyl group or at the nitrogen atom.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbonyl group could increase its polarity and potentially its solubility in polar solvents . The aromatic phenyl group could contribute to its stability.Mechanism of Action
Target of Action
It is known that cyclopropyl carbohydrates, which share a similar structure, display bioactivity in both hela cancer cell lines and yeast, with a proposed mechanism of inhibition occurring through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme .
Mode of Action
It is suggested that these compounds undergo an enzymatic cyclopropane ring opening reaction, consistent with a target-based activation of the compounds . This reaction could potentially lead to the formation of a covalent bond with a target enzyme, inhibiting its function .
Biochemical Pathways
It is suggested that the compound may be involved in protein transport and protein localization, most likely relating to the vesicle tethering .
Pharmacokinetics
It is known that the drug in the central compartment decreases initially as a result of simultaneous elimination and distribution to the peripheral compartment . Then when the distribution process is completed, the drug in the central compartment declines at a rate dependent on its elimination rate .
Result of Action
It is suggested that these compounds undergo an enzymatic cyclopropane ring opening reaction accompanied with a clear diastereoselective preference for the α-stereoisomer of the cyclopropane ring, consistent with a target-based activation of the compounds .
Action Environment
It is known that the biosynthesis and yield of essential oils, which are similar secondary metabolites, are regulated by various environmental factors like light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These environmental factors also have significant impact on the chemical nature and stability of essential oil components .
Properties
IUPAC Name |
2-(cyclopropanecarbonyl)-3-phenyl-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-8-11(9-4-2-1-3-5-9)14(17-12)13(16)10-6-7-10/h1-5,8,10H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKXYYSVLIZTAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C(=CC(=O)O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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